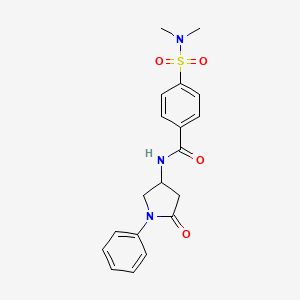![molecular formula C18H17ClN2O2 B6491535 2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905676-36-0](/img/structure/B6491535.png)
2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide (CMPOB) is a small molecule drug that has been developed for use in scientific research. CMPOB has been used in a variety of research applications, including biochemical studies, drug discovery, and cell signaling research. CMPOB is a member of the benzamides, a class of compounds that are used for a variety of therapeutic and research purposes. CMPOB is a potent and selective inhibitor of the enzyme tyrosine kinase, and has been used in a variety of studies to investigate the role of tyrosine kinase in cell signaling pathways.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
This compound has shown potential in neuropharmacological research, particularly in the study of neurological disorders. It can be used to investigate the modulation of neurotransmitter systems, which is crucial for understanding diseases like Parkinson’s and Alzheimer’s. Researchers can explore its effects on synaptic transmission and neuroplasticity, providing insights into therapeutic targets for neurodegenerative diseases .
Cancer Research
In oncology, 2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is utilized to study its anti-cancer properties. It may inhibit the proliferation of cancer cells by interfering with specific signaling pathways. This compound can be tested for its efficacy in reducing tumor growth and metastasis, making it a valuable tool in the development of new cancer treatments .
Inflammation and Immunology
This compound is also relevant in the study of inflammatory responses and immune system modulation. It can be used to investigate the mechanisms of action of anti-inflammatory drugs and to develop new therapies for autoimmune diseases. By examining its effects on cytokine production and immune cell activity, researchers can gain a better understanding of its potential as an immunomodulatory agent .
Metabolic Disorders
Research into metabolic disorders, such as diabetes and obesity, can benefit from this compound. It can be used to study the regulation of metabolic pathways and the impact on insulin sensitivity and glucose metabolism. This helps in identifying new therapeutic targets and developing drugs that can better manage metabolic conditions .
Cardiovascular Research
In cardiovascular research, this compound can be used to explore its effects on heart function and blood pressure regulation. It may help in understanding the molecular mechanisms underlying cardiovascular diseases and in developing new treatments for conditions like hypertension and heart failure. Studies can focus on its impact on vascular smooth muscle cells and endothelial function.
These applications highlight the versatility of 2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Wirkmechanismus
Mode of Action
It is known that many indole derivatives, which this compound is a part of, have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often due to the compound’s ability to bind with high affinity to multiple receptors, which can lead to various changes in cellular functions .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . The exact pathways and downstream effects influenced by this compound would depend on its specific targets, which are currently unknown.
Result of Action
Given the diverse biological activities of indole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular levels
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-6-8-14(9-7-12)21-11-13(10-17(21)22)20-18(23)15-4-2-3-5-16(15)19/h2-9,13H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNLGRASRARKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491454.png)
![4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491459.png)
![N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide](/img/structure/B6491462.png)
![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6491466.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6491470.png)
![3-{[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}benzonitrile](/img/structure/B6491483.png)
![1-[(2,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491490.png)
![3-phenyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491494.png)
![1-[(2,5-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491503.png)
![3-(3-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491513.png)


![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide](/img/structure/B6491538.png)
![2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491545.png)